2-Benzyloxy-4-isopropoxybenzoic acid
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Overview
Description
2-Benzyloxy-4-isopropoxybenzoic acid is an organic compound with the molecular formula C17H18O4 It is characterized by the presence of benzyloxy and isopropoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-4-isopropoxybenzoic acid typically involves the protection of hydroxyl groups and subsequent functionalization. One common method includes the reaction of 2-hydroxy-4-isopropoxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-4-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Benzyloxy-4-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-4-isopropoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy and isopropoxy groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Benzyloxybenzoic acid: Lacks the isopropoxy group, making it less sterically hindered.
4-Isopropoxybenzoic acid: Lacks the benzyloxy group, affecting its reactivity and interaction with biological targets.
Uniqueness: 2-Benzyloxy-4-isopropoxybenzoic acid is unique due to the presence of both benzyloxy and isopropoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
2-phenylmethoxy-4-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-12(2)21-14-8-9-15(17(18)19)16(10-14)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNYFAUMCPXKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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